Teadp

Description

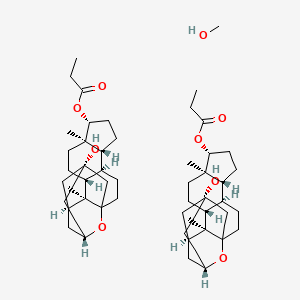

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

117306-07-7 |

|---|---|

Molecular Formula |

C51H80O9 |

Molecular Weight |

837.2 g/mol |

IUPAC Name |

[(4R,5R,8R,9R,12R,13S,14S,16S,18R)-16-hydroxy-9,13-dimethyl-19-oxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosan-8-yl] propanoate;methanol |

InChI |

InChI=1S/2C25H38O4.CH4O/c2*1-4-21(26)28-20-6-5-18-17-7-10-25-14-24(27)12-15(11-16(13-24)29-25)23(25,3)19(17)8-9-22(18,20)2;1-2/h2*15-20,27H,4-14H2,1-3H3;2H,1H3/t2*15-,16+,17+,18+,19+,20+,22+,23-,24-,25?;/m00./s1 |

InChI Key |

JTGONHZGLCOYSX-MTNXGAANSA-N |

SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC45C3(C6CC(O4)CC(C6)(C5)O)C)C.CCC(=O)OC1CCC2C1(CCC3C2CCC45C3(C6CC(O4)CC(C6)(C5)O)C)C.CO |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@H]2CCC45[C@]3([C@H]6C[C@@H](O4)C[C@@](C6)(C5)O)C)C.CCC(=O)O[C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@H]2CCC45[C@]3([C@H]6C[C@@H](O4)C[C@@](C6)(C5)O)C)C.CO |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC45C3(C6CC(O4)CC(C6)(C5)O)C)C.CCC(=O)OC1CCC2C1(CCC3C2CCC45C3(C6CC(O4)CC(C6)(C5)O)C)C.CO |

Synonyms |

1,3-trimethylene-2',5-epoxyandrostane-3,17-diol 17-propionate TEADP |

Origin of Product |

United States |

Foundational & Exploratory

The Role of TEAD Transcription Factors in Organ Size Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise control of organ size is a fundamental process in developmental biology and tissue homeostasis. Dysregulation of this process can lead to developmental abnormalities and diseases such as cancer. The Hippo signaling pathway has emerged as a critical regulator of organ size, and at the core of its downstream transcriptional output lies the TEA Domain (TEAD) family of transcription factors. This technical guide provides an in-depth overview of the role of TEADs in organ size regulation, focusing on the underlying molecular mechanisms, key experimental methodologies, and quantitative data from seminal studies. We detail the intricate interplay between TEADs and their co-activators, YAP and TAZ, and the upstream signals that govern this interaction. This document is intended to serve as a comprehensive resource for researchers investigating the Hippo-TEAD axis and for professionals in drug development targeting this pathway for therapeutic intervention.

The Core Mechanism: The Hippo Signaling Pathway and TEAD Activity

The Hippo signaling pathway is a highly conserved kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, WW domain containing transcription regulator 1 (TAZ).[1][2][3] In mammals, the core of this pathway consists of the serine/threonine kinases MST1/2 (Hippo in Drosophila) and LATS1/2 (Warts in Drosophila), along with their respective scaffolding proteins SAV1 (Salvador in Drosophila) and MOB1 (Mats in Drosophila).[2]

When the Hippo pathway is active ("on-state"), typically at high cell density, MST1/2 phosphorylates and activates LATS1/2.[4] Activated LATS1/2 then phosphorylates YAP and TAZ on specific serine residues. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester YAP/TAZ in the cytoplasm, leading to their ubiquitination and proteasomal degradation.[5] Cytoplasmic retention of YAP/TAZ prevents them from entering the nucleus and activating gene transcription.

Conversely, when the Hippo pathway is inactive ("off-state"), often at low cell density or in response to specific growth signals, the kinase cascade is suppressed. Unphosphorylated YAP and TAZ are free to translocate into the nucleus, where they bind to the TEAD family of transcription factors (TEAD1-4 in mammals; Scalloped in Drosophila).[6][7] TEADs are the primary DNA-binding partners for YAP/TAZ, and the formation of the YAP/TAZ-TEAD complex is essential for the transcriptional activation of a wide array of target genes that promote cell proliferation and inhibit apoptosis, ultimately driving organ growth.[6][8][9]

Upstream Regulators of the Hippo-TEAD Axis

The activity of the Hippo pathway is modulated by a diverse range of upstream signals, including:

-

Cell-cell contact and cell polarity: Proteins involved in cell adhesion and the establishment of apical-basal polarity, such as Merlin (NF2), Expanded, Kibra, and the protocadherin Fat, are key upstream regulators that activate the Hippo kinase cascade.[1][3][4][10]

-

Mechanical cues: The actin cytoskeleton plays a crucial role in sensing mechanical stress and transmitting these signals to the Hippo pathway, thereby influencing YAP/TAZ activity.[3]

-

G-protein coupled receptor (GPCR) signaling: Certain GPCRs can modulate the activity of LATS1/2 and YAP/TAZ, linking hormonal and other extracellular signals to organ size control.[3]

These upstream inputs are integrated by the core Hippo kinase cassette to fine-tune the level of nuclear YAP/TAZ and, consequently, TEAD-mediated transcription.

Quantitative Data on TEAD Function in Organ Size

Genetic manipulation of TEADs and their upstream regulators in model organisms has provided compelling quantitative evidence for their central role in organ size control.

| Model Organism | Genetic Modification | Organ | Phenotype | Quantitative Change | Reference |

| Mouse | Cardiomyocyte-specific Tead1 knockout (Tead1-cKO) | Heart | Myocardium hypoplasia, dilated cardiomyopathy | Heart weight to body weight ratio decreased by ~9.5% at postnatal day 1. | [11] |

| Mouse | Inducible cardiomyocyte-specific Tead1 knockout (Tead1-icKO) | Heart | Lethal dilated cardiomyopathy | Increased heart, ventricle, and lung to tibial length ratios. | [12] |

| Mouse | Cardiomyocyte-specific Yap knockout (YapcKO) | Heart | Smaller heart size | Heart-to-body weight ratio significantly lower at postnatal day 12. | [13] |

| Mouse | Tead4 knockout | Embryo | Pre-implantation lethality, failure to form blastocoel | - | [14] |

Key Experimental Protocols

Investigating the role of the TEAD-Hippo pathway in organ size regulation requires a combination of molecular, cellular, and organismal-level assays. Below are detailed protocols for essential experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for TEAD

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor. This protocol is adapted for TEAD ChIP-seq from cell or tissue samples.

Materials:

-

1% Formaldehyde (methanol-free)

-

1.25 M Glycine

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Sonicator (e.g., Bioruptor)

-

TEAD-specific antibody (validated for ChIP)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

RNase A and Proteinase K

-

DNA purification kit (e.g., Qiagen PCR purification kit)

-

NGS library preparation kit

Procedure:

-

Cross-linking:

-

Harvest cells or tissue and wash with cold PBS.

-

Resuspend in PBS and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Shear the chromatin by sonication to obtain DNA fragments of 200-600 bp. The optimal sonication conditions should be empirically determined.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C.

-

Take an aliquot of the pre-cleared chromatin as the "input" control.

-

Incubate the remaining chromatin with a TEAD-specific antibody (or IgG control) overnight at 4°C with rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C overnight.

-

Treat with RNase A and then Proteinase K to remove RNA and proteins.

-

Purify the DNA using a PCR purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's instructions.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of TEAD enrichment.

-

Perform motif analysis to confirm the presence of TEAD binding motifs within the identified peaks.

-

Annotate peaks to nearby genes to identify potential TEAD target genes.

-

Co-Immunoprecipitation (Co-IP) of YAP/TAZ and TEAD

Co-IP is used to study protein-protein interactions. This protocol is designed to detect the interaction between endogenous or overexpressed YAP/TAZ and TEAD.

Materials:

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors

-

Antibody against the "bait" protein (e.g., YAP or TEAD)

-

Protein A/G magnetic beads

-

Wash buffer (same as lysis buffer or with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Antibodies for Western blotting (against "bait" and "prey" proteins)

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Take an aliquot of the pre-cleared lysate as the "input" control.

-

Incubate the remaining lysate with the primary antibody against the bait protein (or an IgG control) overnight at 4°C with rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washes:

-

Wash the beads 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform Western blotting using antibodies against both the bait and the prey proteins to detect the interaction.

-

Organ and Wing Size Measurement

Mouse Organ Size Measurement:

-

Euthanasia and Body Weight Measurement: Euthanize the mouse using an approved method and record the final body weight.[15]

-

Organ Dissection: Carefully dissect the organ of interest (e.g., heart, liver, kidney).[15]

-

Organ Weighing: Gently blot the organ on a paper towel to remove excess fluid and weigh it on an analytical balance.[16]

-

Calculation of Organ-to-Body Weight Ratio: Calculate the ratio of the organ weight to the total body weight. This normalization is crucial for comparing organ sizes between different animals.[17][18]

Drosophila Wing Size Measurement:

-

Wing Mounting: Dissect wings from adult flies and mount them on a microscope slide in a drop of mounting medium (e.g., glycerol or Euparal).

-

Image Acquisition: Capture a high-resolution image of the mounted wing using a microscope equipped with a camera.

-

Area Measurement using ImageJ/Fiji:

-

Set the scale of the image using a micrometer scale bar.

-

Use the "Polygon selections" or "Freehand selections" tool to trace the outline of the wing blade.[21]

-

Use the "Measure" function to calculate the area of the selected region.[21][22]

-

For more detailed shape analysis, landmark-based geometric morphometrics can be employed.[22]

Visualizations: Signaling Pathways and Experimental Workflows

Hippo Signaling Pathway

Caption: The Hippo signaling pathway in organ size control.

Experimental Workflow to Investigate TEAD's Role in Organ Size

Caption: A typical experimental workflow for studying TEAD in organ size.

Conclusion and Future Directions

The TEAD family of transcription factors are indispensable final effectors of the Hippo signaling pathway, playing a pivotal role in the regulation of organ size. Their activity, tightly controlled by the nuclear availability of YAP and TAZ, dictates the transcriptional program that balances cell proliferation and apoptosis. The intricate network of upstream regulators allows the Hippo-TEAD axis to integrate a multitude of signals, ensuring that organs grow to their correct size and maintain tissue homeostasis.

For researchers, a deep understanding of the experimental methodologies outlined in this guide is crucial for dissecting the context-specific functions of individual TEAD family members and their target genes. For drug development professionals, the YAP-TEAD interaction represents a highly attractive target for therapeutic intervention in diseases characterized by organ overgrowth, such as cancer. The development of small molecule inhibitors that disrupt the YAP/TAZ-TEAD complex is a promising avenue for novel anti-cancer therapies. Future research will likely focus on elucidating the tissue-specific roles of the four TEAD paralogs, identifying novel upstream regulators and downstream effectors, and translating our fundamental knowledge of this pathway into effective clinical treatments.

References

- 1. The Hippo pathway in organ size control, tissue regeneration and stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hippo Pathway in Organ Size Control, Tissue Homeostasis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hippo pathway: regulators and regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hippo signaling pathway and organ size control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Induction of AP-1 by YAP/TAZ contributes to cell proliferation and organ growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Control of proliferation and cancer growth by the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Upstream regulation of the hippo size control pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tead1 is required for perinatal cardiomyocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TEAD1 protects against necroptosis in postmitotic cardiomyocytes through regulation of nuclear DNA-encoded mitochondrial genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Organ Weights and Organ-Weight-to-Body-Weight Ratios - NTP Technical Report on the Toxicity Studies of (+)-Usnic Acid (CASRN 7562-61-0) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Organ Weights and Organ-Weight-to-Body-Weight Ratios - NTP Technical Report on the Toxicology and Carcinogenesis Studies in B6C3F1/N Mice Exposed to Whole-body Radio Frequency Radiation at a Frequency (1,900 MHz) and Modulations (GSM and CDMA) Used by Cell Phones - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Organ Weights and Organ-Weight-to-Body-Weight Ratios - NTP Technical Report on the Toxicology Studies of Tetrabromobisphenol A (CASRN 79-94-7) in F344/NTac Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Tetrabromobisphenol A in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. FijiWings: An Open Source Toolkit for Semiautomated Morphometric Analysis of Insect Wings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 21. reddit.com [reddit.com]

- 22. Measuring and analyzing wing size and spot size [bio-protocol.org]

An In-depth Technical Guide to TEAD Family Members and Their Tissue-Specific Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the TEA Domain (TEAD) family of transcription factors, detailing their tissue-specific expression patterns, the signaling pathways that govern their activity, and the experimental protocols used for their study. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields.

Introduction to the TEAD Family of Transcription Factors

The TEAD family, composed of four members in mammals (TEAD1, TEAD2, TEAD3, and TEAD4), are evolutionarily conserved transcription factors. They are characterized by a highly conserved TEA DNA-binding domain. While they exhibit broad expression across most tissues, each member also displays unique, tissue-specific roles, particularly during embryonic development. TEAD proteins themselves have minimal transcriptional activity and require the association with co-activators to induce the expression of their target genes. The most well-documented of these co-activators are Yes-associated protein (YAP) and its paralog, Transcriptional co-activator with PDZ-binding motif (TAZ), which are the primary downstream effectors of the Hippo signaling pathway.

Tissue-Specific Expression of TEAD Family Members

The expression of TEAD family members varies across different human tissues. The following tables summarize the mRNA and protein expression levels of TEAD1, TEAD2, TEAD3, and TEAD4 in a selection of human tissues, with data sourced from the Genotype-Tissue Expression (GTEx) portal and the Human Protein Atlas.

Quantitative mRNA Expression Data

The following table summarizes the median mRNA expression levels of TEAD family members across various human tissues, as reported in the GTEx database. Expression is measured in Transcripts Per Million (TPM).

| Tissue | TEAD1 (Median TPM) | TEAD2 (Median TPM) | TEAD3 (Median TPM) | TEAD4 (Median TPM) |

| Adipose - Subcutaneous | 15.8 | 0.8 | 6.2 | 10.5 |

| Adrenal Gland | 25.1 | 1.2 | 11.3 | 18.7 |

| Artery - Aorta | 22.4 | 1.1 | 8.9 | 15.3 |

| Brain - Cerebellum | 12.3 | 2.5 | 4.8 | 8.1 |

| Breast - Mammary Tissue | 18.9 | 0.9 | 7.5 | 12.8 |

| Colon - Transverse | 14.7 | 1.5 | 5.9 | 10.1 |

| Esophagus - Mucosa | 16.2 | 1.3 | 6.5 | 11.1 |

| Heart - Left Ventricle | 30.2 | 1.4 | 12.1 | 20.6 |

| Kidney - Cortex | 19.8 | 1.0 | 7.9 | 13.5 |

| Liver | 10.5 | 2.1 | 4.2 | 7.1 |

| Lung | 21.3 | 1.6 | 8.5 | 14.5 |

| Muscle - Skeletal | 28.7 | 1.2 | 11.5 | 19.6 |

| Nerve - Tibial | 17.5 | 1.4 | 7.0 | 11.9 |

| Ovary | 23.6 | 1.8 | 9.4 | 16.1 |

| Pancreas | 26.4 | 1.3 | 10.6 | 18.0 |

| Pituitary | 15.1 | 2.8 | 6.0 | 10.3 |

| Prostate | 20.7 | 1.1 | 8.3 | 14.1 |

| Skin - Sun Exposed | 13.9 | 1.7 | 5.6 | 9.5 |

| Small Intestine - Terminal Ileum | 18.2 | 1.5 | 7.3 | 12.4 |

| Spleen | 11.8 | 2.3 | 4.7 | 8.0 |

| Stomach | 19.3 | 1.2 | 7.7 | 13.1 |

| Testis | 12.9 | 3.5 | 5.2 | 8.8 |

| Thyroid | 24.5 | 1.1 | 9.8 | 16.7 |

| Uterus | 22.1 | 1.6 | 8.8 | 15.0 |

| Vagina | 17.8 | 1.4 | 7.1 | 12.1 |

Data is representative and compiled from publicly available resources. For the most current and comprehensive data, please refer directly to the --INVALID-LINK--.

Protein Expression Summary

The Human Protein Atlas provides immunohistochemistry (IHC) data on the protein expression of TEAD family members in various tissues. The following table provides a qualitative summary of this data.

| Tissue | TEAD1 Protein Expression | TEAD2 Protein Expression | TEAD3 Protein Expression | TEAD4 Protein Expression |

| Adipose Tissue | Medium | Low | Medium | Medium |

| Adrenal Gland | High | Low | High | High |

| Brain | Low | Low | Low | Low |

| Breast | Medium | Not detected | Medium | Medium |

| Colon | Medium | Low | Medium | Medium |

| Esophagus | Medium | Low | Medium | Medium |

| Heart Muscle | High | Not detected | High | High |

| Kidney | Medium | Low | Medium | Medium |

| Liver | Low | Low | Low | Low |

| Lung | Medium | Low | Medium | Medium |

| Muscle, Skeletal | High | Not detected | High | High |

| Ovary | High | Low | High | High |

| Pancreas | High | Low | High | High |

| Placenta | High | Medium | High | High |

| Prostate | Medium | Not detected | Medium | Medium |

| Skin | Medium | Low | Medium | Medium |

| Spleen | Low | Low | Low | Low |

| Stomach | Medium | Low | Medium | Medium |

| Testis | Medium | Medium | Medium | Medium |

| Uterus | High | Low | High | High |

Expression levels are categorized as High, Medium, Low, or Not detected based on IHC staining intensity and the fraction of stained cells. For detailed images and annotations, please visit the --INVALID-LINK--.

Signaling Pathways Regulating TEAD Activity

The Hippo signaling pathway is the principal regulatory network governing the activity of TEAD transcription factors. This pathway plays a critical role in controlling organ size, cell proliferation, and apoptosis.

The Hippo-YAP/TAZ Signaling Pathway

When the Hippo pathway is active, a cascade of phosphorylation events leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation, thus preventing their interaction with TEADs in the nucleus. Conversely, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, bind to TEADs, and activate the transcription of target genes involved in cell growth and proliferation.

The Discovery and History of TEAD Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transcriptional Enhanced Associated Domain (TEAD) family of transcription factors, comprising TEAD1, TEAD2, TEAD3, and TEAD4 in mammals, are pivotal regulators of gene expression, orchestrating fundamental cellular processes such as proliferation, differentiation, and apoptosis. Their discovery, initially as cellular factors interacting with viral enhancers, has paved the way for a deeper understanding of their crucial role as the downstream effectors of the Hippo signaling pathway. Dysregulation of the TEAD-mediated transcriptional program is now recognized as a key driver in the development and progression of various cancers, making these proteins a compelling target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the discovery and history of TEAD proteins, detailing the key experimental methodologies that have been instrumental in their characterization and presenting quantitative data to support our current understanding of their function.

The Dawn of Discovery: From Viral Enhancers to a Novel Family of Transcription Factors

The story of TEAD proteins begins in the late 1980s with the investigation of the simian virus 40 (SV40) enhancer, a viral DNA element potent in driving gene expression. Researchers sought to identify cellular proteins that bound to this enhancer to understand the mechanisms of transcriptional regulation.

1.1. The First Glimpse: Identification of TEF-1 (TEAD1)

In 1988, Davidson and colleagues reported the identification of a protein from HeLa cell nuclear extracts that specifically bound to the GT-IIC and SphI motifs within the SV40 enhancer. They named this protein Transcriptional Enhancer Factor 1 (TEF-1). This seminal discovery marked the first identification of a member of what would later be known as the TEAD family.

A few years later, in 1991, the laboratory of Pierre Chambon reported the cloning of the cDNA encoding human TEF-1.[1] Their work revealed that TEF-1 was a novel transcription factor, showing no significant homology to other known transcription factors at the time.[1] This finding underscored the uniqueness of this new protein and spurred further investigation into its structure and function.

1.2. Unveiling the Signature Domain: The TEA Domain

A key breakthrough in understanding TEAD proteins was the identification of a highly conserved DNA-binding domain, which was named the TEA domain after its founding members: TEF-1, Tec1 from Saccharomyces cerevisiae, and AbaA from Aspergillus nidulans. This domain, characterized by a unique three-helix bundle structure, is responsible for the sequence-specific recognition of the "MCAT" element (5'-CATTCCA/T-3') in the promoter and enhancer regions of target genes.

1.3. Expanding the Family: Identification of TEAD2, TEAD3, and TEAD4

Following the discovery of TEAD1, subsequent research efforts led to the identification of three other mammalian TEAD paralogs:

-

TEAD2 (also known as ETF, ETEF-1, TEF-4)

-

TEAD3 (also known as DTEF-1, TEF-5, ETFR-1)

-

TEAD4 (also known as RTEF-1, TEF-3, ETFR-2)

These paralogs share a high degree of sequence homology, particularly within the TEA domain and the C-terminal YAP-binding domain, indicating a conservation of their core functions.

A Serendipitous Connection: The Hippo Pathway and TEAD Coactivators

For a considerable period, the upstream signals regulating TEAD activity remained elusive. The discovery of the Hippo signaling pathway, initially in Drosophila melanogaster, provided the missing link and revolutionized our understanding of TEAD function.

The Hippo pathway is a highly conserved signaling cascade that plays a critical role in controlling organ size by regulating cell proliferation and apoptosis.[2] The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional coactivators Yorkie (Yki) in Drosophila and its mammalian homologs, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).

A pivotal moment in TEAD research was the discovery that YAP and TAZ are the primary coactivators of TEAD transcription factors. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD proteins. This interaction is essential for the recruitment of the transcriptional machinery and the subsequent activation of TEAD target genes, which are involved in promoting cell proliferation and inhibiting apoptosis.

The discovery of the YAP/TAZ-TEAD interaction provided a crucial framework for understanding how TEAD activity is regulated in response to upstream signals related to cell density, polarity, and mechanical stress.

Quantitative Insights into TEAD Protein Function

Quantitative data are essential for a precise understanding of the molecular interactions and expression patterns of TEAD proteins. The following tables summarize key quantitative parameters gathered from various studies.

| Parameter | TEAD Paralog | Interacting Partner | Kd (Dissociation Constant) | Technique | Reference |

| Binding Affinity | TEAD2 | YAP (61-100 peptide) | 96 nM | Isothermal Titration Calorimetry (ITC) | [3] |

| Binding Affinity | TEAD2 | YAP (2-268) | 33 nM | Isothermal Titration Calorimetry (ITC) | [3] |

| Binding Affinity | TEAD1 | BY03 (inhibitor) | 9.4 µM | Surface Plasmon Resonance (SPR) | [2] |

| Binding Affinity | TEAD4 | Fragment 1 (inhibitor) | ~300 µM | Isothermal Titration Calorimetry (ITC) | [4][5] |

| Inhibitory Potency | TEAD | BY03 (inhibitor) | IC50 = 1.5 µM | Luciferase Reporter Assay | [2] |

Table 1: Binding Affinities and Inhibitory Constants of TEAD Interactions. This table provides a summary of reported dissociation constants (Kd) and inhibitory concentrations (IC50) for the interaction of TEAD proteins with co-activators and small molecule inhibitors.

| TEAD Paralog | Tissue/Cell Line | Relative mRNA Expression Level | Technique | Reference |

| TEAD1 | Human Keratinocytes | High | RNA-Seq, RT-qPCR | [6] |

| TEAD2 | Human Keratinocytes | Low | RNA-Seq, RT-qPCR | [6] |

| TEAD3 | Human Keratinocytes | Highest | RNA-Seq, RT-qPCR | [6] |

| TEAD4 | Human Keratinocytes | Moderate | RNA-Seq, RT-qPCR | [6] |

| TEAD4 | Bladder Urothelial Carcinoma (UBC) tissues | Significantly upregulated vs. normal | TCGA, GEO datasets, Western Blot | [7] |

| TEAD3 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | Immunohistochemistry | [8] |

| TEAD4 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | Immunohistochemistry | [8] |

| TEAD1 | JEG-3 (choriocarcinoma) cells | - | Western Blot | [9] |

| TEAD3 | JEG-3 (choriocarcinoma) cells | - | Western Blot | [9] |

| TEAD1 | HeLa cells | - | Western Blot | [10] |

Table 2: Relative Expression Levels of TEAD Paralogs. This table summarizes the relative mRNA and protein expression levels of different TEAD family members in various human tissues and cell lines.

Key Experimental Protocols in TEAD Research

The characterization of TEAD proteins has relied on a variety of powerful molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments that have been instrumental in advancing our understanding of TEAD biology.

Purification of TEF-1 from HeLa Cell Nuclear Extracts

Caption: A generalized workflow for the purification of TEF-1 (TEAD1).

Methodology:

-

Preparation of Nuclear Extracts: HeLa cells are cultured in large quantities. The cells are harvested, and the nuclei are isolated through a series of centrifugation steps. The nuclear proteins are then extracted using a high-salt buffer.

-

Heparin-Agarose Chromatography: The nuclear extract is first passed through a heparin-agarose column. Heparin, being a highly sulfated glycosaminoglycan, mimics the charge of DNA and can bind to a wide range of DNA-binding proteins, thus providing an initial enrichment step.

-

Sequence-Specific DNA Affinity Chromatography: The partially purified protein fraction is then loaded onto a DNA affinity column. This column contains a resin to which synthetic oligonucleotides corresponding to the TEF-1 binding sites (e.g., the GT-IIC or SphI motifs from the SV40 enhancer) are covalently attached. TEF-1 will specifically bind to these sequences, while other proteins will flow through.

-

Elution and Analysis: The bound TEF-1 is then eluted from the column using a high-salt buffer or a buffer containing a competitor DNA sequence. The purity of the eluted protein is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) followed by silver staining or autoradiography if the protein is labeled.

Electrophoretic Mobility Shift Assay (EMSA) for TEAD-DNA Interaction

EMSA, also known as a gel shift assay, is a fundamental technique used to study protein-DNA interactions in vitro.[11][12] It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.

Caption: A typical workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

-

Probe Preparation: A short double-stranded DNA oligonucleotide containing the putative TEAD binding site (e.g., the MCAT motif) is synthesized. One strand is typically labeled at the 5' end with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or with a non-radioactive tag like biotin or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with a purified TEAD protein or a nuclear extract containing TEAD in a binding buffer. The binding buffer typically contains a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of proteins to the probe, and glycerol to aid in loading the sample onto the gel.

-

Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The gel is run at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

-

Detection: After electrophoresis, the gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a chemiluminescence or fluorescence detector (for non-radioactive probes). A "shifted" band, which migrates slower than the free probe, indicates the formation of a TEAD-DNA complex. The specificity of the interaction can be confirmed by competition experiments using an excess of unlabeled specific or non-specific competitor DNA, or by including an antibody against the TEAD protein, which will result in a "supershifted" band.

Yeast Two-Hybrid (Y2H) Screen for Identifying TEAD-Interacting Proteins

The yeast two-hybrid system is a powerful genetic method used to identify protein-protein interactions.[1][13][14] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches | PLOS One [journals.plos.org]

- 6. TEAD1 and TEAD3 play redundant roles in the regulation of human epidermal proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TEAD4 as a Prognostic Marker Promotes Cell Migration and Invasion of Urinary Bladder Cancer via EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma [frontiersin.org]

- 9. The TEA domain transcription factors TEAD1 and TEAD3 and WNT signaling determine HLA-G expression in human extravillous trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alteration of TEAD1 Expression Levels Confers Apoptotic Resistance through the Transcriptional Up-Regulation of Livin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

The Intricate Architecture of TEAD Genes: A Guide to Structure and Splice Variants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, comprising TEAD1, TEAD2, TEAD3, and TEAD4, are crucial downstream effectors of the Hippo signaling pathway. They play a pivotal role in organ size control, cell proliferation, and apoptosis. The interaction of TEAD proteins with the transcriptional coactivators YAP and TAZ is a key regulatory node in both normal development and tumorigenesis, making the TEAD family a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the TEAD gene structure, their alternative splicing variants, and the experimental methodologies used for their characterization.

Core Gene Structure of the TEAD Family

The four members of the human TEAD gene family share a conserved structural organization, featuring a highly conserved N-terminal TEA domain responsible for DNA binding and a C-terminal YAP/TAZ-binding domain that mediates protein-protein interactions.

Table 1: Genomic Location and General Structure of Human TEAD Genes (GRCh38)

| Gene | Chromosomal Location | Total Length (approx.) | Number of Exons (MANE Select Transcript) |

| TEAD1 | 11p15.3[1][2] | 270.3 kb[1] | 13[1] |

| TEAD2 | 19q13.33[3][4] | 21.8 kb[5] | 15[3] |

| TEAD3 | 6p21.31[6] | 23.5 kb | 11 |

| TEAD4 | 12p13.33[7] | 81.3 kb[7] | 13[7] |

Alternative Splicing Variants of TEAD Genes

Alternative splicing is a significant mechanism for generating proteomic diversity from a single gene, and the TEAD family is no exception. Various splice isoforms have been identified for each TEAD gene, which can differ in their expression patterns, protein domain composition, and functional activities. The Matched Annotation from NCBI and EMBL-EBI (MANE) project provides a standardized set of transcripts for human genes, with the "MANE Select" transcript representing the most well-supported and biologically representative isoform[8][9][10].

Table 2: TEAD1 Splice Variants (Selected)

| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |

| ENST00000527636.7 | TEAD1-206 | 13 | 426 | MANE Select . Encodes the canonical full-length protein[11]. |

| ENST00000334310.10 | TEAD1-201 | 12 | 426 | Differs in the 5' UTR compared to the MANE Select transcript[12]. |

| ENST00000598810.5 | TEAD1-204 | 12 | 399 | Results in a truncated protein due to an alternative splice site. |

Table 3: TEAD2 Splice Variants (Selected)

| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |

| ENST00000593945.6 | TEAD2-204 | 13 | 451 | MANE Select . Represents the principal isoform[3]. |

| ENST00000402886.7 | TEAD2-202 | 11 | 447 | Lacks some exons present in the MANE Select transcript, leading to a slightly shorter protein. |

| NM_001256661.2 (NCBI) | isoform 3 | 11 | 420 | Utilizes an alternative splice site in the 5' coding region, resulting in a shorter N-terminus. |

Table 4: TEAD3 Splice Variants (Selected)

| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |

| ENST00000338863.13 | TEAD3-201 | 11 | 435 | MANE Select . Encodes the full-length TEAD3 protein. |

| ENST00000493684.6 | TEAD3-202 | 10 | 410 | An alternative splice variant that results in a truncated protein. |

Table 5: TEAD4 Splice Variants (Selected)

| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |

| ENST00000359864.8 | TEAD4-202 | 11 | 434 | MANE Select . Represents the canonical TEAD4 transcript[7]. |

| ENST00000443986.3 | TEAD4-204 | 6 | 110 | A transcript variant that undergoes nonsense-mediated decay[13]. |

| NM_201441.3 (NCBI) | isoform 2 | 11 | 395 | Encodes a shorter isoform with a distinct C-terminus compared to the canonical protein. |

Signaling Pathways Involving TEAD

The Hippo signaling pathway is the primary regulator of TEAD transcriptional activity. When the Hippo pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic retention of YAP and TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD factors, and activate the transcription of target genes involved in cell proliferation and survival.

Caption: The Hippo Signaling Pathway regulating TEAD activity.

Experimental Protocols

Analysis of TEAD Alternative Splicing by Reverse Transcription PCR (RT-PCR)

This protocol outlines the steps to identify and relatively quantify different splice variants of a TEAD gene.

Experimental Workflow:

References

- 1. TEAD1 TEA domain transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. TEAD1 - Wikipedia [en.wikipedia.org]

- 3. TEAD2 TEA domain transcription factor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. TEAD2 - Wikipedia [en.wikipedia.org]

- 5. genecards.org [genecards.org]

- 6. TEAD3 - Wikipedia [en.wikipedia.org]

- 7. TEAD4 TEA domain transcription factor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Matched Annotation from NCBI and EMBL-EBI (MANE) [ncbi.nlm.nih.gov]

- 9. MANE [ensembl.org]

- 10. NCBI RefSeq Select [ncbi.nlm.nih.gov]

- 11. Gene: TEAD1 (ENSG00000187079) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]

- 12. Transcript: ENST00000334310.10 (TEAD1-201) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]

- 13. Hands-on: Genome-wide alternative splicing analysis / Genome-wide alternative splicing analysis / Transcriptomics [training.galaxyproject.org]

An In-depth Technical Guide to the TEAD-YAP/TAZ Core Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the TEA Domain (TEAD) family of transcription factors and the transcriptional coactivators Yes-associated protein (YAP) and Transcriptional Coactivator with PDZ-binding Motif (TAZ) is a critical nexus in the Hippo signaling pathway. This pathway is a conserved regulator of organ size, tissue homeostasis, and cell proliferation.[1][2] Dysregulation of the Hippo pathway, leading to the constitutive activation of YAP and TAZ, is a hallmark of numerous cancers, driving tumor growth, metastasis, and therapeutic resistance. Consequently, the TEAD-YAP/TAZ interface has emerged as a compelling target for novel anticancer therapies. This technical guide provides a comprehensive overview of the core interaction, including the underlying molecular mechanisms, key signaling pathways, quantitative binding data, and detailed protocols for essential experimental assays.

The Hippo Signaling Pathway and the Central Role of TEAD-YAP/TAZ

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the downstream effectors YAP and TAZ.[1] In its active state, a core kinase complex consisting of MST1/2 (Hippo in Drosophila) and LATS1/2 (Warts in Drosophila) phosphorylates YAP and TAZ.[3] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ by 14-3-3 proteins and subsequent proteasomal degradation.[3]

When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they associate with the TEAD family of transcription factors (TEAD1-4).[3][4] TEADs possess a DNA-binding domain but lack a transcriptional activation domain. Conversely, YAP and TAZ contain potent transactivation domains but cannot directly bind DNA. Thus, the formation of the TEAD-YAP/TAZ complex is essential for the recruitment of the transcriptional machinery and the subsequent expression of genes that promote cell proliferation, survival, and migration.[2][5]

Several upstream signals regulate the Hippo pathway, including cell-cell contact, mechanical stress, and G-protein coupled receptor (GPCR) signaling. The dysregulation of these upstream inputs or mutations in core Hippo pathway components can lead to the hyperactivation of the TEAD-YAP/TAZ transcriptional program, a common feature in many solid tumors.[3]

Figure 1: The Hippo Signaling Pathway.

Structural Basis of the TEAD-YAP/TAZ Interaction

The interaction between TEAD and YAP/TAZ is characterized by a large, shallow binding interface, which has historically presented challenges for the development of small molecule inhibitors. The YAP/TAZ proteins wrap around the globular structure of the TEAD DNA-binding domain, making extensive contacts at three principal interfaces.

-

Interface 1: Involves a β-strand from YAP/TAZ forming an anti-parallel β-sheet with a β-strand of TEAD.

-

Interface 2: An α-helix of YAP/TAZ nestles into a hydrophobic groove on the surface of TEAD.

-

Interface 3: A twisted coil region of YAP/TAZ, often referred to as the Ω-loop, inserts into a deeper pocket on TEAD.[6]

Mutational studies have confirmed that all three interfaces are critical for the formation of a stable and functional transcriptional complex.

Post-Translational Modifications and Competitive Regulation

The TEAD-YAP/TAZ interaction is further regulated by post-translational modifications and the presence of competitive binding partners.

TEAD Palmitoylation

A key regulatory feature of TEADs is their autopalmitoylation at a conserved cysteine residue located in a central hydrophobic pocket. This lipid modification is crucial for the stability of TEAD proteins and allosterically enhances their binding to YAP and TAZ. Small molecules that inhibit TEAD palmitoylation have been shown to disrupt the TEAD-YAP/TAZ interaction and promote the degradation of TEADs, highlighting the therapeutic potential of targeting this process.[5]

Competitive Inhibition by VGLL4

The Vestigial-Like Family Member 4 (VGLL4) is a transcriptional cofactor that acts as a natural tumor suppressor by competing with YAP and TAZ for binding to TEADs. VGLL4 contains two Tondu (TDU) domains that mimic the TEAD-binding domains of YAP and TAZ, allowing it to occupy the same binding interfaces on TEAD and thereby displace YAP/TAZ. The expression levels of VGLL4 are often downregulated in cancers with high YAP/TAZ activity, further contributing to oncogenic signaling.[7]

Figure 2: Regulation of TEAD Activity.

Quantitative Analysis of TEAD-YAP/TAZ Interaction

The affinity of the interaction between TEAD proteins and YAP/TAZ has been quantified using various biophysical techniques. This data is crucial for understanding the stability of the complex and for the development of potent inhibitors.

| Interacting Proteins | Technique | Dissociation Constant (Kd) | Reference |

| hTEAD4 (217-434) & hYAP (50-171) | Surface Plasmon Resonance (SPR) | 18 nM | [8] |

| hTEAD2 (217-447) & hYAP (2-268) | Isothermal Titration Calorimetry (ITC) | 33 nM | [9] |

| TEAD4-YBD & TMR-YAP | Fluorescence Polarization (FP) | 186.3 nM | [10] |

| Acyl-TEAD4 & hYAP (51-99) | Surface Plasmon Resonance (SPR) | < 3x greater than Non-Acyl-TEAD4 | [11] |

| Acyl-TEAD4 & hTAZ (14-56) | Surface Plasmon Resonance (SPR) | < 3x greater than Non-Acyl-TEAD4 | [11] |

Table 1: Binding Affinities of TEAD-YAP/TAZ Interactions

The development of small molecule inhibitors targeting the TEAD-YAP/TAZ interaction is an active area of research. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay | IC50 | Reference |

| JM7 | TEAD Palmitoylation | Luciferase Reporter Assay | 972 nM | [12] |

| BY03 | YAP-TEAD Interaction | Luciferase Reporter Assay | 1.5 µM | [13] |

| Flufenamic Acid | YAP-TEAD Interaction | Luciferase Reporter Assay | 19.3 µM | [13] |

| Unlabeled YAP peptide | TMR-YAP - TEAD4-YBD | Fluorescence Polarization (FP) | 6.27 µM | [10] |

| Novartis Compound 6 | YAP-TEAD Interaction | TR-FRET | single-digit nM | [14] |

Table 2: Potency of Small Molecule Inhibitors

Detailed Experimental Protocols

A variety of in vitro and cell-based assays are employed to study the TEAD-YAP/TAZ interaction and to screen for potential inhibitors.

Co-Immunoprecipitation (Co-IP) to Detect In-Cell Interaction

Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein (e.g., TEAD) is used to pull it out of a cell lysate, and any interacting "prey" proteins (e.g., YAP) are co-precipitated and detected by Western blotting.

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody against the bait protein (e.g., anti-TEAD) to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Place the tube on a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).

-

-

Elution and Analysis:

-

Resuspend the beads in 1X SDS-PAGE loading buffer.

-

Boil the samples for 5-10 minutes to elute the proteins and denature them.

-

Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with an antibody against the prey protein (e.g., anti-YAP).

-

Figure 3: Co-Immunoprecipitation Workflow.

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the transcriptional activity of the TEAD-YAP/TAZ complex. A reporter plasmid containing a luciferase gene downstream of TEAD-responsive elements (e.g., 8xGTIIC) is co-transfected with a control plasmid (e.g., Renilla luciferase) into cells. The activity of the TEAD-YAP/TAZ complex is proportional to the amount of firefly luciferase produced.

Protocol:

-

Cell Seeding and Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect cells with the firefly luciferase reporter plasmid, a Renilla luciferase control plasmid, and any other plasmids of interest (e.g., expressing YAP or a potential inhibitor).

-

-

Incubation and Treatment:

-

Incubate the cells for 24-48 hours to allow for plasmid expression.

-

If testing inhibitors, add the compounds at various concentrations and incubate for a specified period.

-

-

Cell Lysis:

-

Remove the media and wash the cells with PBS.

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luminescence Measurement:

-

Use a dual-luciferase reporter assay system.

-

Add the firefly luciferase substrate to the lysate and measure the luminescence (this is the experimental reading).

-

Add the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the luminescence again (this is the control reading).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Compare the normalized luciferase activity between different experimental conditions.

-

Förster Resonance Energy Transfer (FRET) for Direct Interaction

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. If the two proteins of interest are tagged with a FRET pair (e.g., CFP as the donor and YFP as the acceptor) and they interact, the excitation of the donor will lead to the emission of the acceptor.

Protocol:

-

Construct Generation:

-

Create expression vectors for TEAD fused to a FRET donor (e.g., TEAD-CFP) and YAP/TAZ fused to a FRET acceptor (e.g., YAP-YFP).

-

-

Cell Transfection and Imaging:

-

Co-transfect cells with the donor and acceptor plasmids.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.

-

-

FRET Measurement:

-

Excite the donor fluorophore and measure the emission from both the donor and acceptor channels.

-

An increase in acceptor emission upon donor excitation indicates FRET and thus protein interaction.

-

Quantify the FRET efficiency using various methods (e.g., acceptor photobleaching FRET).

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay that measures protein-protein interactions with high sensitivity. Donor and acceptor beads are coated with antibodies or streptavidin that bind to tagged versions of the proteins of interest. When the proteins interact, the beads are brought into close proximity, allowing for a chemical reaction that produces a luminescent signal.[15]

Protocol:

-

Reagent Preparation:

-

Prepare tagged proteins (e.g., GST-TEAD and His-YAP).

-

Prepare AlphaLISA donor beads (e.g., anti-GST coated) and acceptor beads (e.g., nickel chelate coated).

-

-

Assay Reaction:

-

In a 384-well plate, mix the tagged proteins, donor beads, and acceptor beads in the assay buffer.

-

If screening for inhibitors, add the compounds to the wells.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible plate reader. The reader excites the donor beads at 680 nm and measures the emission from the acceptor beads at 615 nm.

-

-

Data Analysis:

-

The intensity of the luminescent signal is proportional to the extent of the protein-protein interaction.

-

Conclusion

The interaction between TEAD transcription factors and the YAP/TAZ coactivators is a central event in the Hippo signaling pathway and a critical driver of cell proliferation and survival. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide has provided a detailed overview of the molecular basis of this interaction, quantitative data on its strength, and comprehensive protocols for key experimental assays used in its study. A thorough understanding of these aspects is essential for researchers and drug development professionals working to develop novel strategies to combat YAP/TAZ-driven cancers.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches | PLOS One [journals.plos.org]

- 3. hwpi.harvard.edu [hwpi.harvard.edu]

- 4. resources.revvity.com [resources.revvity.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway | bioRxiv [biorxiv.org]

- 8. Dissection of the interaction between the intrinsically disordered YAP protein and the transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and functional analysis of the YAP-binding domain of human TEAD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the acylation of TEAD4 on its interaction with co‐activators YAP and TAZ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Downstream Target Genes of the TEAD Transcription Factor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the transcriptional enhanced associate domain (TEAD) family of transcription factors, their regulation by the Hippo signaling pathway, and their downstream target genes. It includes a summary of key target genes implicated in cellular processes such as proliferation and survival, detailed experimental protocols for their identification and validation, and the signaling context in which they operate. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology and drug development targeting the Hippo-TEAD axis.

The Hippo Signaling Pathway and TEAD Activation

The TEAD family of transcription factors (TEAD1-4) are the primary nuclear effectors of the highly conserved Hippo signaling pathway, which plays a critical role in regulating organ size, tissue homeostasis, and cell proliferation.[1] TEADs themselves do not possess transcriptional activation domains and require co-activators to drive gene expression. The most prominent of these co-activators are the Yes-associated protein (YAP) and the transcriptional co-activator with PDZ-binding motif (TAZ, also known as WWTR1).[2]

The activity of YAP/TAZ is tightly controlled by a kinase cascade at the core of the Hippo pathway.[3] When the pathway is "on" (e.g., in response to high cell density), the mammalian STE20-like kinases 1/2 (MST1/2) phosphorylate and activate the large tumor suppressor kinases 1/2 (LATS1/2).[3][4] Activated LATS1/2 then phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins and subsequent proteasomal degradation.[4]

Conversely, when the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors.[2][4] This YAP/TAZ-TEAD complex then recruits other chromatin-modifying enzymes and the transcriptional machinery to activate the expression of a wide array of downstream target genes that promote cell proliferation, migration, and inhibit apoptosis.[4][5] Dysregulation of this pathway, leading to constitutive TEAD activation, is a common driver in various human cancers.[2][6]

Downstream Target Genes of TEAD

The transcriptional program activated by the YAP/TAZ-TEAD complex is extensive and highly context-dependent. Target genes can be broadly categorized by their function in promoting cell growth, proliferation, survival (anti-apoptosis), migration, and tissue repair. Many of these genes are well-established oncogenes. Furthermore, a negative feedback loop exists where YAP/TAZ-TEAD can upregulate components of the Hippo pathway itself, such as NF2 and LATS2.[3]

Canonical and Pro-Proliferative Target Genes

A set of "canonical" target genes are consistently upregulated upon YAP/TAZ-TEAD activation across various cell types and are often used as reliable readouts of Hippo pathway activity.[3][7]

| Gene Symbol | Gene Name | Function | Example Fold Change (Condition) | Cancer Context |

| CTGF | Connective Tissue Growth Factor | Promotes cell proliferation, migration, adhesion | >2-fold increase (YAP/TAZ active)[4][6] | Pancreatic, Breast, Glioblastoma |

| CYR61 | Cysteine-rich Angiogenic Inducer 61 | Angiogenesis, cell proliferation, adhesion | >2-fold increase (YAP/TAZ active)[6][8] | Breast, Lung, Melanoma |

| ANKRD1 | Ankyrin Repeat Domain 1 | Cell differentiation, proliferation, signal transduction | Validated direct target by ChIP-qPCR[9][10] | Glioblastoma, Rhabdomyosarcoma |

| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | Inhibition of apoptosis, regulation of cell division | Upregulated upon YAP/TAZ activation[7] | Broadly overexpressed in many cancers |

| MYC | MYC Proto-Oncogene | Master regulator of cell cycle entry and proliferation | Direct target of YAP/TAZ-TEAD[6][8] | Broadly implicated in most cancers |

| AREG | Amphiregulin | EGFR ligand, promotes cell growth and survival | Direct target, creates feedback loop[3][8][11] | Breast, Colon, Lung Cancer |

| AXL | AXL Receptor Tyrosine Kinase | Promotes cell survival, invasion, and metastasis | TEAD-dependent expression[6][8] | Melanoma, Lung Cancer, Breast Cancer |

| FOXM1 | Forkhead Box M1 | Regulates G2/M phase cell cycle genes | Driven by YAP/TAZ-TEAD association[5] | Pleural Mesothelioma, various cancers |

Context-Specific and Feedback-Regulated Target Genes

TEAD-mediated transcription is also influenced by other signaling pathways and cellular contexts, leading to the regulation of a distinct set of genes.

| Gene Symbol | Gene Name | Function | Example Fold Change (Condition) | Signaling Context |

| WNT5A/B | Wnt Family Member 5A/B | Non-canonical Wnt signaling, cell migration | Induced by TEAD activation[11] | Crosstalk with Wnt pathway |

| NF2 | Neurofibromin 2 (Merlin) | Upstream Hippo pathway activator | Upregulated by YAP/TAZ-TEAD[3] | Negative Feedback Loop |

| LATS2 | Large Tumor Suppressor Kinase 2 | Core Hippo pathway kinase | Upregulated by YAP/TAZ-TEAD[3] | Negative Feedback Loop |

| TGFB2 | Transforming Growth Factor Beta 2 | Regulates cell growth, differentiation, EMT | Induced by TEAD, creates feedback loop[6][11] | Crosstalk with TGF-β pathway |

| ARHGAP29 | Rho GTPase Activating Protein 29 | Regulates actin dynamics, cell invasion | TEAD target gene promoting metastasis[11] | Metastasis and Invasion |

Experimental Methodologies for Target Identification

Identifying the direct and indirect downstream targets of TEAD transcription factors requires a combination of genome-wide screening techniques and targeted validation assays. The following protocols outline the key experimental workflows used in the field.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a transcription factor. This protocol provides a general overview of the steps for TEAD ChIP-seq.

-

Cell Culture and Cross-linking: Culture cells of interest to ~80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Perform cell lysis using appropriate buffers to isolate the nuclei. Resuspend the nuclear pellet and shear the chromatin into fragments of 200-500 bp using sonication (e.g., Bioruptor) or enzymatic digestion.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to a TEAD family member (e.g., TEAD1 or TEAD4) or a pan-TEAD antibody. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

-

Washes and Elution: Wash the beads extensively with a series of low-salt, high-salt, and LiCl buffers to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing on a platform like Illumina.

-

Data Analysis:

-

Alignment: Align raw sequencing reads to a reference genome using tools like BWA.[12]

-

Peak Calling: Identify regions of significant enrichment (peaks) in the IP sample compared to the input or IgG control using software like MACS2.[12][13]

-

Peak Annotation: Annotate the identified peaks to the nearest genes to identify potential direct TEAD targets.[14]

-

Motif Analysis: Scan peak regions for the consensus TEAD binding motif (e.g., CATTCCA/T) to confirm direct binding.

-

RNA Sequencing (RNA-seq) for Differential Gene Expression

RNA-seq is used to quantify changes in the transcriptome following perturbation of TEAD activity (e.g., via YAP/TAZ knockdown or overexpression).

-

Experimental Perturbation: Modulate YAP/TAZ-TEAD activity in cells. This can be achieved through siRNA-mediated knockdown of YAP1 and WWTR1, CRISPR-Cas9 knockout, or overexpression of a constitutively active YAP mutant (e.g., YAP-S127A).[6][15]

-

RNA Extraction: Harvest cells and extract total RNA using a suitable method (e.g., TRIzol or column-based kits). Ensure high quality and integrity of the RNA using a Bioanalyzer or similar instrument.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) or enrich for polyadenylated (polyA) mRNA.

-

Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Check the quality of raw sequencing reads using tools like FastQC.[16][17]

-

Trimming: Remove adapter sequences and low-quality bases using software like Trimmomatic.[17]

-

Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.[16][17]

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[17]

-

Differential Expression Analysis: Normalize the count data and perform statistical analysis to identify differentially expressed genes (DEGs) between conditions using packages like DESeq2 or edgeR.[17] Genes with a significant p-value (or adjusted p-value) and a log2 fold change above a certain threshold are considered DEGs.

-

Validation Assays

Candidate target genes identified from genome-wide screens must be validated using targeted approaches.

-

Quantitative Real-Time PCR (RT-qPCR): This method is used to confirm the expression changes of specific genes observed in RNA-seq.[5]

-

Synthesize cDNA from the same RNA samples used for RNA-seq.

-

Design and validate primers for the target genes of interest and one or more stable housekeeping genes (e.g., GAPDH, ACTB).

-

Perform qPCR using a SYBR Green or probe-based master mix.

-

Calculate the relative gene expression changes using the ΔΔCT method.[18][19]

-

-

Luciferase Reporter Assay: This assay directly measures the ability of TEAD to drive transcription from a specific promoter or enhancer element.[2][20][21]

-

Clone the promoter or a candidate enhancer region of a target gene upstream of a firefly luciferase reporter gene in a plasmid vector. Plasmids containing synthetic repeats of the TEAD binding site (e.g., 8xGTIIC) are often used as positive controls.

-

Co-transfect the reporter plasmid into cells along with a plasmid expressing a constitutively active Renilla luciferase (for normalization).

-

Modulate TEAD activity (e.g., by co-transfecting YAP/TAZ expression vectors or using pathway inhibitors).

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

An increase in the firefly/Renilla luciferase ratio indicates transcriptional activation by TEAD.[20]

-

Conclusion and Therapeutic Implications

The TEAD family of transcription factors, as the final downstream effectors of the Hippo pathway, are responsible for executing a broad transcriptional program that is fundamental to cell proliferation and survival. The identification and validation of their target genes have revealed a network of pro-oncogenic players that drive tumor growth, metastasis, and resistance to therapy.[4][11] This makes the YAP/TAZ-TEAD interaction a highly attractive target for cancer drug development.

By understanding the specific downstream genes that are activated in different cancer contexts, researchers can develop more targeted therapeutic strategies. These may include direct inhibitors of the YAP-TEAD interaction, which are currently in clinical development, or therapies aimed at the products of key TEAD target genes like AXL or MYC. The experimental workflows detailed in this guide provide a robust framework for continuing to uncover the complexities of TEAD-mediated transcription and for evaluating the efficacy of novel therapeutic agents targeting this critical oncogenic axis.

References

- 1. youtube.com [youtube.com]

- 2. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endogenous Real Time Imaging Reveals Dynamic Chromosomal Mobility During Ligand-Mediated Transcriptional Burst Events [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. youtube.com [youtube.com]

- 15. Transcriptomic profiling comparison of YAP over-expression and conditional knockout mouse tooth germs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 17. blog.genewiz.com [blog.genewiz.com]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

TEAD Signaling in Embryonic Development: A Technical Guide

Introduction

The TEA Domain (TEAD) family of transcription factors are highly conserved proteins that play a pivotal role in orchestrating gene expression programs essential for embryonic development.[1][2] In mammals, this family consists of four members, TEAD1, TEAD2, TEAD3, and TEAD4.[1][2] These proteins function as the primary downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and cell fate decisions.[1][3] The activity of TEAD proteins is largely dependent on their interaction with the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][4] The YAP/TAZ-TEAD complex is a master regulator of the transcriptional programs that drive key developmental processes, most notably the first cell fate decision in the preimplantation embryo, which segregates the trophectoderm (TE) from the inner cell mass (ICM).[5][6][7] This guide provides an in-depth overview of the core TEAD signaling pathway, its function in embryonic development, quantitative data from key studies, and detailed protocols for relevant experimental techniques.

Core Signaling Pathway: The Hippo-YAP/TAZ-TEAD Axis

The canonical Hippo pathway is a kinase cascade that negatively regulates the activity of YAP and TAZ.[8][9] When the Hippo pathway is "on," a series of phosphorylation events leads to the cytoplasmic sequestration and degradation of YAP/TAZ, preventing them from entering the nucleus and activating TEAD-mediated transcription.[6][10]

Key components and steps:

-

Upstream Regulation: The pathway is activated by a variety of signals, including cell-cell contact, cell polarity, and mechanical stress.[6][7] Upstream components like Neurofibromin 2 (NF2/Merlin) promote the activation of the core kinase cascade.[6]

-

Kinase Cascade Activation: Activated upstream signals lead to the phosphorylation and activation of the serine/threonine kinases MST1/2 (Hippo in Drosophila).[8][10][11] MST1/2, in complex with its regulatory protein SAV1, then phosphorylates and activates the LATS1/2 kinases and their co-activator MOB1.[6][8][11]

-

YAP/TAZ Phosphorylation: The activated LATS1/2-MOB1 complex phosphorylates YAP and TAZ on multiple serine residues.[8][11]

-

Cytoplasmic Sequestration: Phosphorylated YAP/TAZ are bound by 14-3-3 proteins, leading to their retention in the cytoplasm.[6] Further phosphorylation can recruit E3 ubiquitin ligases, targeting YAP/TAZ for proteasomal degradation.[6]

-

Pathway "Off" State: In the absence of active Hippo signaling (e.g., in outer cells of the morula with less cell-cell contact), YAP and TAZ remain unphosphorylated.[6]

-

Nuclear Translocation and TEAD Interaction: Unphosphorylated YAP/TAZ translocate into the nucleus, where they bind to TEAD transcription factors.[3][6][9] This interaction is essential for transcriptional activation, as YAP/TAZ lack DNA-binding domains.[6]

-

Target Gene Expression: The YAP/TAZ-TEAD complex recruits other chromatin-modifying factors and the transcriptional machinery to the promoters and enhancers of target genes, driving their expression.[4][5] These target genes are involved in cell proliferation, survival, and lineage specification.[3][5]

Role in Embryonic Development: Trophectoderm Specification

In mammalian preimplantation development, the Hippo-YAP/TAZ-TEAD pathway is the primary determinant of the first cell fate decision. This process segregates the blastomeres of the morula into two distinct lineages: the outer trophectoderm (TE), which will form the placenta, and the inner cell mass (ICM), which gives rise to the embryo proper.

-

Outer Cells (TE Progenitors): In the outer, polar cells of the morula, the Hippo pathway is inactive.[6][12] This is likely due to a combination of apical-basal cell polarity and reduced cell-cell contact.[6] Consequently, YAP and TAZ are not phosphorylated, allowing them to accumulate in the nucleus.[6][7][12] Nuclear YAP/TAZ then bind to TEAD4, the critical TEAD paralog at this stage.[7][12] The YAP/TAZ-TEAD4 complex directly activates the transcription of key TE-specifying genes, such as Cdx2 and Gata3.[6][13] These transcription factors repress pluripotency genes like Oct4 (POU5F1) and Nanog in the outer cells, committing them to the TE lineage.[6]

-

Inner Cells (ICM Progenitors): In the inner, apolar cells, extensive cell-cell contact activates the Hippo pathway kinase cascade.[12] This leads to the phosphorylation of YAP/TAZ, their sequestration in the cytoplasm, and their exclusion from the nucleus.[7][12] Without their nuclear co-activators, TEAD4 cannot efficiently activate TE-specific gene expression.[12] As a result, pluripotency factors like Oct4, Sox2, and Nanog are expressed, establishing the ICM lineage.[6]

Studies using mouse models have confirmed this critical role. Tead4 knockout embryos fail to upregulate Cdx2 expression, do not form a blastocyst cavity, and die at the morula stage.[6][7][13] This demonstrates that TEAD4 is indispensable for TE specification.[12] Similarly, knockout of Yap leads to early embryonic lethality due to defects in TE development.[3]

Quantitative Data Summary

Quantitative analysis of gene and protein expression is fundamental to understanding the precise role of TEAD signaling during development.

Table 1: Temporal Expression of TEAD4 in Porcine Embryos This table summarizes the relative mRNA expression and protein localization of TEAD4 during various stages of in vitro porcine embryonic development.[12]

| Embryonic Stage | TEAD4 mRNA Expression (Relative to MII Oocyte) | TEAD4 Protein Localization |

| MII Oocyte | 1.00 ± 0.17 | Cytoplasmic |

| 2-4 Cell | 2.58 ± 0.43 | Cytoplasmic |

| 8-16 Cell | 4.38 ± 0.69 | Cytoplasmic / Nuclear (starting at 16-cell) |

| Morula | 1.95 ± 0.29 | Cytoplasmic / Nuclear |

| Blastocyst | 0.96 ± 0.16 | Predominantly Nuclear (in TE) |

| Data adapted from Jeong et al. (2018). mRNA expression levels are shown as mean ± SEM. Expression at the 8-16 cell stage is significantly higher than at other stages (P < 0.05).[12] |

Table 2: Differentially Expressed Genes in Tead4 Knockout (KO) Mouse Morulae (E3.25) RNA-seq analysis reveals significant changes in genes related to TE specification and Hippo signaling in Tead4 KO mouse embryos compared to wild-type (WT).[13]

| Gene Category | Gene | Fold Change (KO vs. WT) | Adjusted p-value |

| TE Differentiation | Cdx2 | Down | < 0.05 |

| Gata3 | Down | < 0.05 | |

| Eomes | Down | < 0.05 | |

| Fgfr2 | Down | < 0.05 | |

| ICM Specification | Fgf4 | No significant change | > 0.05 |